
4-formyl-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-N-3-pyridinylbenzamide is an organic compound with the molecular formula C13H10N2O It features a benzaldehyde moiety substituted with a pyridinylaminocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-3-pyridinylbenzamide typically involves the reaction of 4-formylbenzoic acid with 3-aminopyridine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-formyl-N-3-pyridinylbenzamide can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-(3-Pyridinylaminocarbonyl)benzoic acid.
Reduction: 4-(3-Pyridinylaminocarbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-formyl-N-3-pyridinylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-formyl-N-3-pyridinylbenzamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The pyridinylaminocarbonyl group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with the formula C7H6O.
4-Formylbenzoic acid: An aromatic aldehyde with a carboxylic acid group.
3-Aminopyridine: A pyridine derivative with an amino group.
Uniqueness
4-formyl-N-3-pyridinylbenzamide is unique due to the presence of both a pyridinylaminocarbonyl group and an aldehyde group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H10N2O2 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-formyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H10N2O2/c16-9-10-3-5-11(6-4-10)13(17)15-12-2-1-7-14-8-12/h1-9H,(H,15,17) |
Clé InChI |
XNSAEKDLASXTNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-dimethoxyphenyl)methylene]-6-propionyloxy-3(2H)-benzofuranone](/img/structure/B8396382.png)
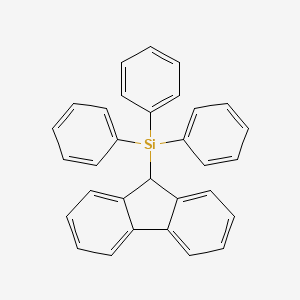
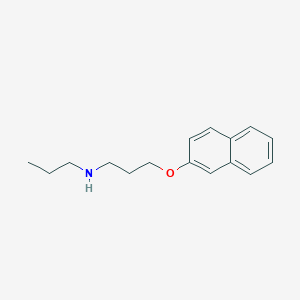
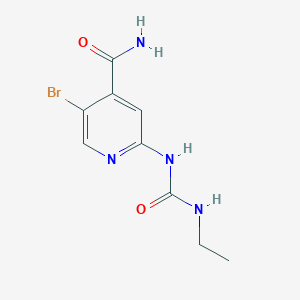
![2-Bromo-3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5-(1H)-one](/img/structure/B8396408.png)
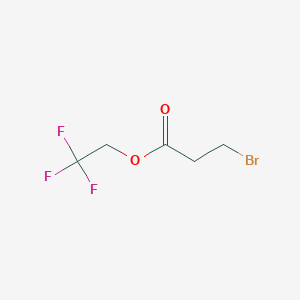
![4-[[(4-Fluorobenzyl)oxy]methyl]-1-benzylpiperidine](/img/structure/B8396426.png)

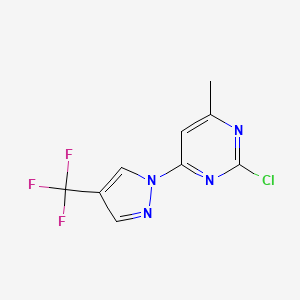


![4,6-Dichloro-2-[(3-chloro-2-fluorobenzyl)thio]pyrimidine](/img/structure/B8396446.png)

